molecular formula C15H15NOS B11948840 4-Methoxy-N-methylthiobenzanilide CAS No. 61821-48-5

4-Methoxy-N-methylthiobenzanilide

Cat. No.: B11948840
CAS No.: 61821-48-5
M. Wt: 257.4 g/mol
InChI Key: XYSHNGSRNVLPSL-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylthiobenzanilide is a benzanilide derivative characterized by a methoxy (-OCH₃) group at the para position of the benzoyl ring and a methylthio (-SCH₃) group attached to the nitrogen atom of the aniline moiety. This compound belongs to the class of thioamide derivatives, where the replacement of the carbonyl oxygen with sulfur alters electronic and steric properties.

Properties

CAS No.

61821-48-5

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

4-methoxy-N-methyl-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C15H15NOS/c1-16(13-6-4-3-5-7-13)15(18)12-8-10-14(17-2)11-9-12/h3-11H,1-2H3

InChI Key

XYSHNGSRNVLPSL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-methylthiobenzanilide typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-methylthiobenzamide in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:

  • Formation of 4-methoxybenzoyl chloride

    • Reactants: 4-methoxybenzoic acid, thionyl chloride
    • Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon)
    • Solvent: Dichloromethane or chloroform
  • Formation of this compound

    • Reactants: 4-methoxybenzoyl chloride, N-methylthiobenzamide, pyridine
    • Conditions: Room temperature to moderate heating
    • Solvent: Tetrahydrofuran (THF) or dichloromethane

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-methylthiobenzanilide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzanilide moiety can be reduced to form an amine.

    Substitution: The methoxy and methylthio groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in basic conditions.

Major Products

    Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 4-Methoxy-N-methylthiobenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-methylthiobenzanilide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-methylthiobenzanilide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

4'-Methoxy-N-methylformanilide (CAS: Not explicitly listed)

  • Structure : Replaces the thioamide (-CS-N-) group with a formamide (-CO-N-) group .
  • Stability: Thioamides are more resistant to hydrolysis compared to amides due to weaker electrophilicity at the carbonyl carbon.
  • Inferred Applications : Formamide derivatives are commonly used in drug design for their hydrogen-bonding capabilities, whereas thioamides may offer enhanced metabolic stability.

4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide

  • Structure: Features a nitro (-NO₂) group at the ortho position of the aniline ring and a methoxy group at the para position .
  • Key Differences :
    • Electron-Withdrawing Effects : The nitro group strongly withdraws electrons, reducing electron density on the aromatic ring compared to the methylthio group in the target compound.
    • Reactivity : Nitro-substituted compounds are often intermediates in explosive or dye industries, whereas methylthio groups may enhance lipophilicity for biological applications.

4-Methoxy-N-(4-nitrobenzyl)aniline

  • Structure : Replaces the benzanilide backbone with an aniline (-NH₂) group and introduces a nitrobenzyl substituent .
  • Key Differences: Hydrogen Bonding: The aniline group (-NH₂) can participate in stronger hydrogen bonding than the thioamide group.

4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide

  • Structure : Incorporates a piperidine ring linked via an ethyl chain to the aniline moiety .
  • Key Differences: Steric Effects: The bulky piperidine group introduces significant steric hindrance, which may reduce membrane permeability compared to the compact methylthio group. Basic Nature: The piperidine nitrogen can protonate, enhancing water solubility under acidic conditions, unlike the non-basic methylthio group.

Data Table: Structural and Inferred Properties

Compound Name Substituents Key Features Potential Applications
This compound -OCH₃ (para), -SCH₃ (N-linked) Moderate lipophilicity, thioamide stability Drug candidates, agrochemicals
4'-Methoxy-N-methylformanilide -OCH₃ (para), -CO-N-CH₃ Higher polarity, hydrogen-bonding capability Pharmaceuticals, polymers
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide -OCH₃ (para), -NO₂ (ortho) Electron-deficient ring, reactive intermediates Dyes, explosives
4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide -OCH₃ (para), piperidine-ethyl chain Bulky substituent, pH-dependent solubility Neurological therapeutics

Research Findings and Hypothetical Insights

  • Electronic Effects: The methoxy group in all compounds acts as an electron donor, but its influence is modulated by other substituents. For example, the nitro group in counteracts the methoxy’s electron-donating effect, while the methylthio group in the target compound provides moderate electron donation.
  • Solubility and Bioavailability : Thioamides like this compound may exhibit lower aqueous solubility than their amide counterparts (e.g., ) but better membrane permeability due to increased lipophilicity.
  • Stability : The thioamide group’s resistance to enzymatic degradation could make the target compound more suitable for prolonged biological activity compared to nitro-substituted analogs (e.g., ), which may degrade into reactive intermediates.

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